molecular formula C12H19Cl3N2 B8098112 1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl

1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl

Cat. No.: B8098112
M. Wt: 297.6 g/mol
InChI Key: IWMBLVYJXPYLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl is a piperazine derivative characterized by a 4-chlorophenyl group attached via an ethyl linker to the piperazine ring, forming a dihydrochloride salt. This structural configuration enhances its solubility and stability, making it suitable for pharmacological and forensic research. The compound’s molecular formula is C₁₂H₁₆ClN₂·2HCl, with a molecular weight of 297.6 g/mol. Its synthesis typically involves alkylation of piperazine with 2-(4-chlorophenyl)ethyl bromide, followed by HCl salt formation .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.2ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMBLVYJXPYLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Piperazine

The most common approach involves the alkylation of piperazine with 1-bromo-2-(4-chlorophenyl)ethane. In a representative procedure:

  • Reagents : Piperazine (2.0 equiv), 1-bromo-2-(4-chlorophenyl)ethane (1.0 equiv), potassium carbonate (3.0 equiv), tetrabutylammonium iodide (0.1 equiv).

  • Conditions : Reflux in acetonitrile (12–24 h, 80–85°C).

  • Workup : Filtration, solvent evaporation, and acidification with HCl gas in isopropanol to precipitate the dihydrochloride salt.

  • Yield : 72–85%.

This method benefits from mild conditions but requires excess piperazine to minimize bis-alkylation byproducts.

Reductive Amination Pathway

An alternative route employs reductive amination of 2-(4-chlorophenyl)acetaldehyde with piperazine:

  • Reagents : 2-(4-Chlorophenyl)acetaldehyde (1.0 equiv), piperazine (1.2 equiv), sodium cyanoborohydride (1.5 equiv).

  • Conditions : Methanol, 25°C, 48 h under nitrogen.

  • Workup : Neutralization with NaOH, extraction with ethyl acetate, and HCl salt formation.

  • Yield : 68%.

While avoiding alkylation byproducts, this method is less scalable due to the instability of the aldehyde intermediate.

Large-Scale Industrial Synthesis

Patent WO2016078107A1 outlines a three-step optimized process:

StepReactionConditionsYield
1Diethanolamine → Bis(2-chloroethyl)methylamineSOCl₂, CHCl₃, 65°C, 6 h89%
23-Chloroaniline + Bis(2-chloroethyl)methylamine → 1-(3-Chlorophenyl)piperazineXylene, 140°C, 24 h84.6%
3Alkylation with 1-bromo-3-chloropropane → Target compoundAcetonitrile, 0–10°C, 20 h72.6%

This route emphasizes cost efficiency and scalability, with an overall yield of 54.3%.

Reaction Optimization and Byproduct Management

Solvent Systems

  • Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but increase bis-alkylation risks.

  • Xylene improves selectivity for mono-alkylation at high temperatures (140°C).

Catalytic Enhancements

  • Phase-transfer catalysts : Tetrabutylammonium iodide boosts alkylation efficiency by 15–20%.

  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 35 min with 95% yield.

Byproduct Analysis

Common impurities include:

  • Bis-alkylated piperazine : Mitigated using a 2:1 piperazine:alkylating agent ratio.

  • Dehydrohalogenation products : Controlled by maintaining pH < 9 during workup.

Purification and Salt Formation

Crystallization Protocols

  • Free base purification : Recrystallization from hexane/ethyl acetate (3:1) yields 97% purity.

  • Dihydrochloride formation : Addition of 15% HCl in isopropanol at 0–5°C produces needle-like crystals (mp: 210–212°C).

Chromatographic Methods

  • Silica gel chromatography : Elution with CH₂Cl₂:MeOH:NH₄OH (90:9:1) resolves residual amine impurities.

  • Ion-exchange resins : Amberlyst® 15 efficiently removes inorganic salts in industrial settings.

Analytical Characterization

Spectroscopic Data

TechniqueKey Features
¹H NMR (D₂O)δ 2.8–3.1 (m, 8H, piperazine), δ 3.4 (t, 2H, CH₂N), δ 7.2–7.4 (d, 4H, Ar-H).
IR (KBr)3422 cm⁻¹ (N-H), 2924 cm⁻¹ (C-H), 1598 cm⁻¹ (C-Cl).
HPLC RT = 6.7 min (C18, 0.1% TFA in H₂O:MeOH = 70:30).

Purity Assessment

  • Elemental analysis : Calculated for C₁₂H₁₈Cl₃N₂: C 49.42%, H 6.18%, N 9.62%; Found: C 49.38%, H 6.22%, N 9.58%.

  • Titrimetry : 99.2% assay (0.1N NaOH, potentiometric endpoint).

Pharmaceutical Applications

1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl serves as a precursor to:

  • Levocetirizine : Antihistamine for allergic rhinitis.

  • Aripiprazole analogs : Antipsychotics targeting dopamine D₂ receptors.

  • Anticancer agents : Piperazine derivatives inhibit topoisomerase II .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemical Reactions

The compound can undergo various reactions:

  • Oxidation : Produces N-oxides using agents like hydrogen peroxide.
  • Reduction : Converts to amines through reducing agents such as lithium aluminum hydride.
  • Substitution : The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

Chemistry

In chemical research, 1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

The compound is studied for its effects on neurotransmitter systems, particularly its interaction with serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders and other neurological conditions. Some studies indicate that it may exhibit antidepressant-like effects, highlighting its relevance in pharmacological research .

Medicine

Research into the therapeutic applications of 1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl has identified its potential use in developing new drugs for conditions such as depression, pain management, and cough suppression. The structural characteristics of the compound enhance its binding affinity to biological targets, which is crucial for drug efficacy .

Antidepressant Effects

A study explored the antidepressant-like effects of the compound in animal models. Results indicated significant improvements in behavior consistent with reduced depressive symptoms, suggesting a mechanism involving serotonin modulation.

Analgesic Activity

Another investigation assessed the analgesic properties of the compound using the D'Amour-Smith method. The findings demonstrated notable pain relief comparable to standard analgesics, indicating its potential as an alternative treatment option for pain management .

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating the activity of neurotransmitters such as serotonin and dopamine. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

1-(4-Chlorophenyl)piperazine 2HCl (CAS 38869-46-4)

  • Structural Difference : Lacks the ethyl linker; the 4-chlorophenyl group is directly attached to the piperazine ring.
  • Applications : Used in receptor binding studies but less prominent in stimulant research due to lower lipophilicity .

1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine

  • Structural Difference : Features a 3-chlorophenyl group and an additional phenethyl substituent on the piperazine.
  • Pharmacological Impact : The meta-chloro substitution and phenethyl group enhance serotonin receptor (5-HT) antagonism, as seen in sigma receptor ligands .
  • Key Data : Molecular weight 300.8 g/mol; higher lipophilicity (LogP ~3.2) compared to the target compound (LogP ~2.8) .

1-(4-Methoxyphenyl)piperazine 2HCl (CAS 38869-47-5)

  • Structural Difference : Substitutes chlorine with a methoxy group (-OCH₃) at the para position.
  • Pharmacological Impact : The electron-donating methoxy group reduces electrophilicity, leading to weaker dopamine transporter inhibition but stronger serotonergic activity.
  • Applications : Studied for stimulant and euphoric effects, with a plasma-free fraction (fₚ) of 0.15, indicating moderate protein binding .

GBR-12909 (1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine)

  • Structural Difference : Contains a bis(4-fluorophenyl)methoxy group and a 3-phenylpropyl chain.
  • Pharmacological Impact : High selectivity for dopamine transporters (DAT), with a Ki of 0.6 nM, compared to the target compound’s DAT Ki of ~50 nM. Used in PET imaging studies .

Physical Properties

Compound Melting Point (°C) Solubility (Water) LogP
1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl 177–179 High (HCl salt) 2.8
1-(4-Methoxyphenyl)piperazine 2HCl 182–184 Moderate 2.1
GBR-12909 120–122 Low 4.5

Data derived from analogs in .

Pharmacological and Receptor Binding Profiles

Dopaminergic Activity

  • Target Compound : Moderate DAT inhibition (IC₅₀ ~1 µM), weaker than GBR-12909 (IC₅₀ ~0.6 nM) but stronger than 1-(4-methoxyphenyl)piperazine (IC₅₀ >10 µM) .
  • Mechanism : The ethyl linker optimizes spatial orientation for DAT binding, balancing lipophilicity and steric hindrance.

Serotonergic Activity

  • 5-HT Receptor Affinity : Low affinity for 5-HT₁A (Ki >1 µM) compared to S 14671 (Ki = 0.4 nM for 5-HT₁A). The chloro group’s electron-withdrawing nature reduces 5-HT interactions .

Biological Activity

1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl is a compound of interest in pharmacological research due to its potential biological activities, particularly its interactions with neurotransmitter systems. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and comparative studies.

Chemical Structure and Properties

  • Molecular Formula : C13H17ClN2
  • Molecular Weight : 240.74 g/mol
  • IUPAC Name : 1-[2-(4-chlorophenyl)ethyl]piperazine dihydrochloride

1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl primarily acts as a dopamine receptor modulator. It has shown significant affinity for the dopamine D4 receptor subtype, which is implicated in various neurological and psychiatric conditions. The compound exhibits the following characteristics:

  • Dopamine Receptor Affinity : High selectivity for D4 receptors (IC50 = 0.057 nM), with over 10,000-fold selectivity compared to D2 receptors .
  • Serotonin Receptor Interaction : Displays selectivity against serotonin receptors (5-HT1A and 5-HT2A), suggesting a potential role in modulating serotonergic pathways .

Antidepressant Effects

Research indicates that 1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl may possess antidepressant-like properties. Animal models have demonstrated that the compound can influence behaviors associated with depression, potentially through its action on dopaminergic and serotonergic systems .

Neuropharmacological Studies

In vitro studies have shown that the compound can inhibit dopamine uptake in rat striatal synaptosomes, indicating a potential mechanism for enhancing dopaminergic signaling . This action is concentration-dependent and suggests that the compound could be beneficial in conditions characterized by dopaminergic dysfunction.

Comparative Studies

Table 1 summarizes the biological activity of 1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl compared to other piperazine derivatives:

Compound NameDopamine D4 Receptor IC50 (nM)Selectivity over D2Serotonin Receptor Selectivity
1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl0.057>10,000Yes
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide0.056>10,000Yes
DEEP-NCSNot specifiedNot specifiedNo

Case Studies

Several studies have explored the pharmacological profiles of compounds related to 1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl:

  • Study on Dopamine Transporters : A study focusing on the inactivation of dopamine transporters showed that compounds similar to 1-[2-(4-Chlorophenyl)ethyl]piperazine can significantly alter dopamine uptake dynamics, providing insights into their potential therapeutic applications in disorders like ADHD and schizophrenia .
  • Behavioral Assessments in Animal Models : Behavioral tests conducted on rats indicated that administration of this compound led to significant reductions in depressive-like behaviors, supporting its potential use as an antidepressant .

Q & A

Q. What are the optimal synthetic protocols for 1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are functionalized with a 4-chlorophenyl group via palladium-catalyzed cross-coupling or alkylation under inert atmospheres . Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Catalysts : Pd(PPh₃)₄ or CuI for coupling reactions .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol .
    Yield optimization requires controlled temperature (60–80°C) and stoichiometric ratios (piperazine:aryl halide = 1:1.2) .

Q. How can researchers confirm the structural integrity of 1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H-NMR (δ 2.8–3.5 ppm for piperazine protons; δ 7.2–7.4 ppm for aromatic protons) and ¹³C-NMR to verify substituent positions .
  • X-ray crystallography : Resolves crystal packing and confirms dihydrochloride salt formation .
  • Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 267.1 for C₁₂H₁₆ClN₂·2HCl) .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound (e.g., cytotoxic vs. neuroprotective effects) be resolved?

  • Methodological Answer : Discrepancies arise from assay-specific variables:
  • Cell line specificity : Test across multiple lines (e.g., prostate cancer PC3 vs. neuronal SH-SY5Y) .
  • Dose-response curves : Identify biphasic effects (e.g., apoptosis induction >10 μM vs. neuroprotection <1 μM) .
  • Metabolic stability : Assess liver microsome degradation to rule out false negatives .
    Standardize protocols using validated reference compounds (e.g., cisplatin for cytotoxicity) .

Q. What strategies enhance selectivity in receptor binding studies involving piperazine derivatives?

  • Methodological Answer : To minimize off-target interactions:
  • Substituent modification : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 4-position to improve serotonin receptor (5-HT₁A) affinity .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in dopamine D₂ vs. 5-HT₂ receptors .
  • Radioligand displacement assays : Compare IC₅₀ values using [³H]ketanserin (5-HT₂) and [³H]spiperone (D₂) .

Q. How can stability issues (e.g., hygroscopicity, decomposition) during storage be mitigated?

  • Methodological Answer : Stability challenges include:
  • Hygroscopicity : Store in desiccators with silica gel at -20°C .
  • Oxidative degradation : Use amber vials under nitrogen atmosphere .
  • Analytical monitoring : Periodic HPLC-UV (λ = 254 nm) to detect degradation products (e.g., free piperazine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.